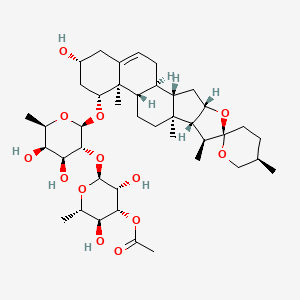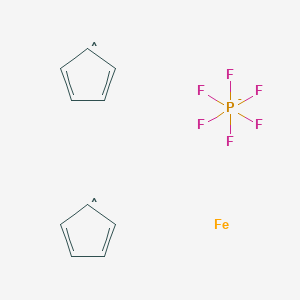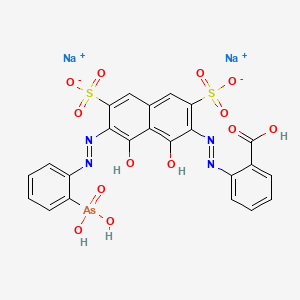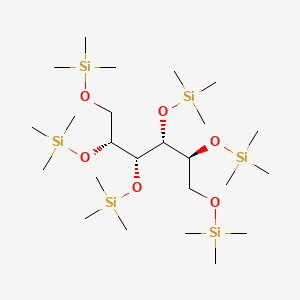
GALLIUM TELLURIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium telluride is a chemical compound composed of gallium and tellurium. It is classified as a metal telluride and is known for its semiconductor properties. At room temperature, this compound is an odorless, black, brittle crystalline solid. It crystallizes in a lattice structure and is a semiconductor of the III-VI type .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gallium telluride is most commonly synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures. Another method involves reacting elemental gallium and elemental tellurium at high temperatures .
Industrial Production Methods: In industrial settings, this compound can be produced by heating a mixture of bulk this compound crystals and lithium hydroboride to 350°C in an argon atmosphere.
Analyse Chemischer Reaktionen
Types of Reactions: Gallium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form gallium oxide and tellurium dioxide.
Reduction: It can be reduced using hydrogen gas to form elemental gallium and tellurium.
Substitution: this compound can undergo substitution reactions with halogens to form gallium halides and tellurium halides.
Major Products: The major products formed from these reactions include gallium oxide, tellurium dioxide, elemental gallium, elemental tellurium, gallium halides, and tellurium halides .
Wissenschaftliche Forschungsanwendungen
Gallium telluride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various compounds and as a catalyst in chemical reactions.
Biology: this compound is being explored for its potential use in biological sensors and imaging devices.
Medicine: Research is being conducted on its use in medical imaging and as a component in drug delivery systems.
Industry: this compound is used in the production of optoelectronic devices, such as photodetectors, laser diodes, and solar cells. .
Wirkmechanismus
The mechanism of action of gallium telluride involves its semiconductor properties. It has a high photoresponsivity and flexibility, making it suitable for use in optoelectronic devices. The van der Waals force between this compound multilayers and substrates is stronger than that between this compound interlayers, resulting in easy sliding and fracture of multilayers within this compound. This property is crucial for its applications in flexible electronics .
Vergleich Mit ähnlichen Verbindungen
- Gallium(III) oxide
- Gallium(III) sulfide
- Gallium(III) selenide
- Gallium triiodide
- Indium(III) telluride
- Aluminium(III) telluride
Comparison: Gallium telluride is unique due to its high photoresponsivity and flexibility, which are not as pronounced in similar compounds. Additionally, its ability to form nanosheets through solid-state lithiation and exfoliation sets it apart from other metal tellurides .
Eigenschaften
CAS-Nummer |
12024-27-0 |
|---|---|
Molekularformel |
GaTe |
Molekulargewicht |
197.32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)





